4-Methylbenzyl bromide

Catalog No.
S1492937
CAS No.
104-81-4
M.F
C8H9Br
M. Wt
185.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzyl bromide

CAS Number

104-81-4

Product Name

4-Methylbenzyl bromide

IUPAC Name

1-(bromomethyl)-4-methylbenzene

Molecular Formula

C8H9Br

Molecular Weight

185.06 g/mol

InChI

InChI=1S/C8H9Br/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3

InChI Key

WZRKSPFYXUXINF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CBr

solubility

Insoluble in water
Very soluble in chloroform, hot ether
Soluble in ethanol; very soluble in ethyl ether, chloroform

Synonyms

α-Bromo-p-xylene; 1-(Bromomethyl)-4-methylbenzene; 4-(Bromomethyl)toluene; 4-Methylbenzyl Bromide; NSC 8050; p-(Bromomethyl)toluene; p-Methylbenzyl Bromide; p-Xylyl Bromide; p-Xylyl α-Bromide; α-Bromo-p-xylene; α-Bromo-p-xylol

Canonical SMILES

CC1=CC=C(C=C1)CBr

General Use of 4-Methylbenzyl Bromide

Specific Scientific Field: Chemistry

Summary of the Application: 4-Methylbenzyl bromide is a chemical compound used as a reagent in organic synthesis . It’s often used as an intermediate in the production of other chemicals .

Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the particular synthesis being performed. Generally, it would be used in a reaction where the bromide ion is a good leaving group, allowing the formation of a new bond at the carbon .

Results or Outcomes: The outcomes also depend on the specific reactions being performed. In general, the use of 4-Methylbenzyl bromide as an intermediate can help in the synthesis of a wide range of organic compounds .

Use of 4-Methylbenzyl Bromide in the Synthesis of ®- (–)-Argentilactone

Specific Scientific Field: Organic Chemistry

Summary of the Application: 4-Methylbenzyl bromide has been used as a reagent in the synthesis of ®- (–)-argentilactone .

Results or Outcomes: The successful synthesis of ®- (–)-argentilactone would be the expected outcome of this procedure .

Use of 4-Methylbenzyl Bromide in the Synthesis of Pharmaceutical Compounds

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: 4-Methylbenzyl bromide is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds .

Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the particular synthesis being performed. Generally, it would be used in a reaction where the bromide ion is a good leaving group, allowing the formation of a new bond at the carbon .

Results or Outcomes: The outcomes also depend on the specific reactions being performed. In general, the use of 4-Methylbenzyl bromide as an intermediate can help in the synthesis of a wide range of pharmaceutical compounds .

Use of 4-Methylbenzyl Bromide in the Protection of Hydroxyl Groups

Summary of the Application: 4-Methylbenzyl bromide is used as a reagent for the protection of hydroxyl groups . This protection is removable by treatment with DDQ .

Methods of Application or Experimental Procedures: In this application, 4-Methylbenzyl bromide is used to protect hydroxyl groups during a reaction. After the reaction, the protecting group can be removed by treatment with DDQ .

Results or Outcomes: The successful protection and subsequent deprotection of hydroxyl groups would be the expected outcome of this procedure .

Use of 4-Methylbenzyl Bromide in the Synthesis of 4-Methoxybenzyl Derivatives

Summary of the Application: 4-Methylbenzyl bromide can be used in the synthesis of 4-methoxybenzyl derivatives .

Results or Outcomes: The outcomes also depend on the specific reactions being performed. In general, the use of 4-Methylbenzyl bromide as an intermediate can help in the synthesis of a wide range of 4-methoxybenzyl derivatives .

Use of 4-Methylbenzyl Bromide in the Synthesis of Benzothiazolium Salts

Summary of the Application: 4-Methylbenzyl bromide has been used in the synthesis of benzothiazolium salts .

Results or Outcomes: The successful synthesis of benzothiazolium salts would be the expected outcome of this procedure .

4-Methylbenzyl bromide, also known as p-Xylyl bromide, is an organic compound with the molecular formula C8H9BrC_8H_9Br and a molecular weight of 185.06 g/mol. It is characterized by a bromomethyl group attached to a para-methyl-substituted benzene ring. This compound is recognized for its utility in various

4-Methylbenzyl bromide is a hazardous compound and should be handled with care. Here are some safety concerns:

  • Toxicity: It is considered a skin, eye, and respiratory irritant [4].
  • Flammability: Flammable liquid [4].
  • Reactivity: Reacts violently with strong oxidizing agents [4].

Safety precautions include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling the compound [4].
  • Working in a well-ventilated fume hood [4].
  • Following proper disposal procedures [4].

Data source:

  • Sigma-Aldrich:
  • Organic Chemistry Portal:
  • ChemSpider:
Due to the presence of the bromine atom, which can act as a leaving group. Common reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, 4-Methylbenzyl bromide can undergo elimination to form alkenes.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds.

These reactions are crucial for developing more complex molecules in organic synthesis .

The biological activity of 4-Methylbenzyl bromide has been investigated, particularly regarding its potential toxicity and effects on biological systems. It has been noted for its irritant properties, which can affect mucous membranes and skin upon exposure. Additionally, some studies suggest that compounds related to 4-Methylbenzyl bromide may exhibit antimicrobial or antifungal activities, although specific data on this compound's biological effects remain limited .

Various methods exist for synthesizing 4-Methylbenzyl bromide, including:

  • From 4-Methylbenzyl Alcohol: This method involves the reaction of 4-Methylbenzyl alcohol with phosphorus tribromide or thionyl chloride to yield the corresponding bromide.
  • Bromination of Toluene: Bromination of toluene followed by selective substitution can also produce 4-Methylbenzyl bromide.
  • Using Sodium Bromide and Dimethylformamide: A reaction involving sodium bromide and dimethylformamide under specific conditions has been reported as an effective synthesis route .

These methods highlight the versatility in producing this compound for various applications.

4-Methylbenzyl bromide serves multiple purposes across different fields:

  • Pharmaceutical Intermediate: It is widely used in the pharmaceutical industry as an intermediate for synthesizing various drugs.
  • Organic Synthesis: The compound is employed in organic synthesis for creating complex molecules, including agrochemicals and fine chemicals.
  • Chemical Research: It is utilized in laboratories for research purposes, particularly in studying reaction mechanisms involving halogenated compounds .

Several compounds share structural similarities with 4-Methylbenzyl bromide, including:

  • Benzyl Bromide: Lacks the methyl group at the para position but shares similar reactivity profiles.
  • p-Chlorobenzyl Bromide: Contains a chlorine atom instead of a methyl group; used similarly in organic synthesis.
  • o-Methylbenzyl Bromide: Has a methyl group at the ortho position; exhibits different steric properties affecting reactivity.
Compound NameStructural FormulaKey Differences
Benzyl BromideC7H7BrNo methyl group at para position
p-Chlorobenzyl BromideC7H7ClChlorine atom instead of methyl
o-Methylbenzyl BromideC8H9BrMethyl group at ortho position

These comparisons highlight the unique characteristics of 4-Methylbenzyl bromide while illustrating its functional similarities with related compounds .

Color/Form

Needles from alcohol

XLogP3

3

Boiling Point

220.0 °C
220 °C

Flash Point

98 °C (208 °F) - closed cup

Density

1.324 g/cu cm at 25 °C

LogP

log Kow = 3.43 (est)

Melting Point

35.0 °C
34 °C

UNII

V2DIK2AP5I

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

9.92X10-2 mm Hg at 25 °C (est)

Pictograms

Corrosive

Other CAS

104-81-4

Wikipedia

P-xylyl bromide

Methods of Manufacturing

Bromination of xylene. /Mixture of ortho-, meta-, and para-isomers/

General Manufacturing Information

Benzene, 1-(bromomethyl)-4-methyl-: INACTIVE

Analytic Laboratory Methods

Gas chromatographic method is presented for qual & quant analysis of mixt of benzyl bromide, xylyl bromide, chloracetophenone & others.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types